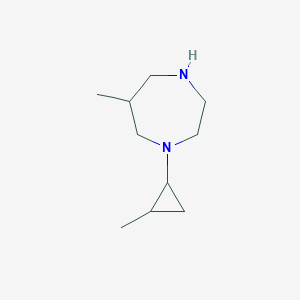
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is a cyclic amine with notable structural properties that suggest potential biological activities. This compound's unique configuration, which includes a diazepane ring and a 2-methylcyclopropyl substituent, positions it as an interesting candidate for pharmacological exploration. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H20N2. Its structure can be described as follows:
- Diazepane Ring : A seven-membered ring containing two nitrogen atoms.
- Substituents : A methyl group at the 6-position and a 2-methylcyclopropyl group attached to one of the nitrogen atoms.
This configuration allows for various biochemical interactions, including nucleophilic substitution and complexation with metal ions.
Dopamine Receptor Modulation
Research indicates that compounds similar to this compound may act as partial agonists at dopamine D2/D3 receptors. This activity suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The modulation of these receptors can influence neurotransmitter systems, thereby affecting mood and behavior.
Central Nervous System Effects
Given its structural similarity to other cyclic amines, there is potential for this compound to influence central nervous system (CNS) activity. This could manifest in various pharmacological effects, potentially modulating neurotransmitter release or receptor activity.
Case Studies and Experimental Data
While direct studies on this compound are scarce, related compounds have been extensively studied. Here are some relevant findings from related research:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound A | D2 Agonist | 0.9 nmol/L | |
| Compound B | D3 Agonist | 19 nmol/L | |
| Compound C | Antimicrobial | Varies by pathogen |
These findings illustrate the potential for similar compounds to exhibit significant biological activities.
Molecular Mechanisms
The biological activity of this compound may involve several molecular mechanisms:
- Receptor Binding : Investigating its affinity for dopamine receptors could elucidate its role in CNS effects.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in neurotransmitter metabolism.
- Protein Interactions : Understanding how it interacts with proteins involved in drug metabolism (e.g., cytochrome P450 enzymes) is crucial for assessing its pharmacokinetics and safety profile.
Propriétés
IUPAC Name |
6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8-6-11-3-4-12(7-8)10-5-9(10)2/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJSECWGNSVQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N2CCNCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














